molecular formula C21H21N3O2S B6486983 N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide CAS No. 6262-03-9

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Cat. No.: B6486983
CAS No.: 6262-03-9
M. Wt: 379.5 g/mol
InChI Key: MXEYBVHFDKELPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a thienopyrazole derivative characterized by a 2,4-dimethylphenyl group attached to the pyrazole ring and a 2-methoxybenzamide substituent. This compound shares a structural framework with several analogs reported in recent studies, which exhibit biological activities such as cryptochrome (CRY) receptor modulation .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13-8-9-18(14(2)10-13)24-20(16-11-27-12-17(16)23-24)22-21(25)15-6-4-5-7-19(15)26-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEYBVHFDKELPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413447
Record name F0778-0106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6262-03-9
Record name F0778-0106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s core structure—a thieno[3,4-c]pyrazole scaffold—is common among analogs studied for CRY1/2 agonism and other therapeutic targets. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thienopyrazole Derivatives

Compound Name Substituent (Amide Group) Molecular Formula* Molecular Weight* Biological Activity (Reported) Source
N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (Target Compound) 2-Methoxybenzamide C₂₂H₂₃N₃O₂S 393.5 g/mol† Not reported in evidence
N-[2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide (11) 3,4-Dimethylbenzamide C₂₃H₂₅N₃OS 391.5 g/mol‡ Selective CRY1 agonist (Bmal1-dLuc assay)
1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide (12) Cyclopentane-1-carboxamide (4-chlorophenyl, 4-methoxyphenyl) C₂₈H₂₇ClN₄O₃S 535.1 g/mol† CRY2-selective agonist
N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide Naphthalene-2-carboxamide C₂₇H₂₅N₃OS 447.6 g/mol† Not reported in evidence

*Calculated using PubChem tools or exact values from referenced sources.
†Estimated based on structural analogs.
‡From ChemSpider data (ID: 396721-89-4) .

Key Findings:

Impact of Amide Substituents on CRY Selectivity Compound 11 (3,4-dimethylbenzamide) demonstrated selective agonism for CRY1 over CRY2 in human U2OS cells with a Bmal1 promoter-luciferase reporter . This suggests that electron-donating methyl groups at the 3,4-positions enhance CRY1 binding. Compound 12, with a bulkier cyclopentane-1-carboxamide group and a 4-chlorophenyl substituent, showed moderate CRY2 selectivity, indicating steric and electronic factors influence receptor subtype specificity .

Structural Modifications and Pharmacokinetics The naphthalene-2-carboxamide analog () introduces a hydrophobic aromatic system, which could improve membrane permeability but may reduce solubility . No activity data are available for this compound. Sulfur oxidation in Compound 12 (5,5-dioxido thieno group) likely enhances metabolic stability but may affect target engagement due to increased polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.